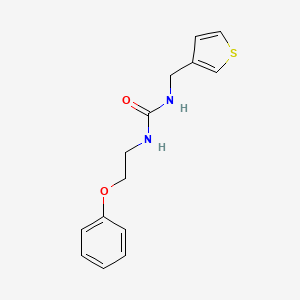

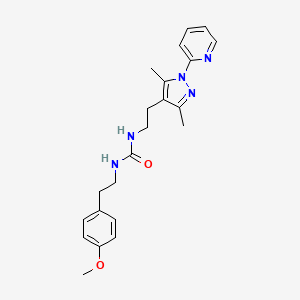

1-(2-Phenoxyethyl)-3-(thiophen-3-ylmethyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-(2-Phenoxyethyl)-3-(thiophen-3-ylmethyl)urea" is a urea derivative that is likely to possess interesting biological activities based on the structure-activity relationship observed in similar compounds. Urea derivatives have been extensively studied for their potential as inhibitors and modulators of various biological targets. For instance, flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas have been synthesized and evaluated for their antiacetylcholinesterase activity, indicating the relevance of urea derivatives in medicinal chemistry .

Synthesis Analysis

The synthesis of urea derivatives often involves the formation of the urea moiety through the reaction of an amine with an isocyanate or a carbamate. For example, the synthesis of 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea was achieved through a carbonylation reaction followed by the addition of 4-methoxyaniline to the in situ generated aryl isocyanate . Similarly, a convenient method for synthesizing 1,3,4-thiadiazol-2-yl urea derivatives under microwave irradiation has been reported, which could potentially be adapted for the synthesis of "1-(2-Phenoxyethyl)-3-(thiophen-3-ylmethyl)urea" .

Molecular Structure Analysis

The molecular structure of urea derivatives can be characterized using various spectroscopic techniques such as NMR, FT-IR, and MS, as well as single-crystal X-ray diffraction. For instance, the structure of a related compound, 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea, was elucidated using these methods . The molecular structure is crucial for understanding the interaction of the compound with biological targets.

Chemical Reactions Analysis

Urea derivatives can participate in various chemical reactions, depending on the substituents attached to the urea moiety. The reactivity can be influenced by the presence of electron-donating or electron-withdrawing groups, which can affect the compound's interaction with enzymes or receptors. For example, the antiangiogenesis evaluation of 1-aryl-3-[(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas suggests that the substitution pattern on the urea moiety is critical for the inhibition of VEGFR-2 tyrosine kinase .

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-(2-Phenoxyethyl)-3-(thiophen-3-ylmethyl)urea" can be inferred from related compounds. These properties include solubility, melting point, and stability, which are important for the compound's application in biological systems. Theoretical calculations, such as DFT studies, can provide insights into the electronic structure and physicochemical properties, as demonstrated for 1-cyclopentyl-3-(3-hydroxyphenyl)urea .

Wissenschaftliche Forschungsanwendungen

Neuropeptide Y5 Receptor Antagonists

Urea derivatives, such as those related to "1-(2-Phenoxyethyl)-3-(thiophen-3-ylmethyl)urea," have been explored for their potential as neuropeptide Y5 (NPY5) receptor antagonists. One study identified a hit compound from screening which was then optimized for in vitro potency, resulting in compounds with IC50 values less than 0.1 nM at the NPY5 receptor. These analogues acted as antagonists in a cellular assay measuring forskolin-induced cyclic AMP accumulation in cells transfected with the human NPY5 receptor, demonstrating their potential in medicinal applications related to the NPY5 receptor (C. Fotsch et al., 2001).

Acetylcholinesterase Inhibitors

Another scientific application involves the synthesis and assessment of urea derivatives for antiacetylcholinesterase activity. A series designed to optimize the spacer length linking two pharmacophoric moieties showed that these compounds can be compatible with high inhibitory activities, indicating their potential as novel acetylcholinesterase inhibitors. This research underscores the versatility of urea derivatives in developing treatments for conditions such as Alzheimer's disease (J. Vidaluc et al., 1995).

Polymer Science and Material Chemistry

Urea derivatives are also significant in polymer science and material chemistry. For example, the cocondensation of urea with methylolphenols under acidic conditions has been studied, leading to the synthesis of various urea-methylolphenol compounds. These compounds have applications in creating novel polymers and materials with specific properties, demonstrating the broad utility of urea derivatives in material science (B. Tomita & C. Hse, 1992).

Plant Biology

In plant biology, urea derivatives such as forchlorofenuron (CPPU) and thidiazuron (TDZ) have shown cytokinin-like activity, influencing cell division and differentiation. These synthetic compounds have been extensively used in in vitro plant morphogenesis studies, indicating their potential to enhance adventitious root formation and overall plant growth (A. Ricci & C. Bertoletti, 2009).

Eigenschaften

IUPAC Name |

1-(2-phenoxyethyl)-3-(thiophen-3-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c17-14(16-10-12-6-9-19-11-12)15-7-8-18-13-4-2-1-3-5-13/h1-6,9,11H,7-8,10H2,(H2,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXONFEWDKXBATH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

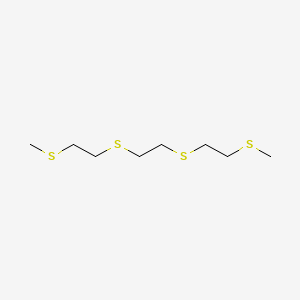

C1=CC=C(C=C1)OCCNC(=O)NCC2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Phenoxyethyl)-3-(thiophen-3-ylmethyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-Methyl-5-phenylpyrazol-3-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2545983.png)

![N-(2,2-dimethoxyethyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2545985.png)

![8-((3-Chlorophenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2545991.png)

![3-(2-methoxyethyl)-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2545992.png)

![N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)picolinamide](/img/structure/B2545993.png)

![1-[(4-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol](/img/structure/B2545995.png)

![7-(4-bromophenyl)-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2545997.png)

![N-(3,4-Dimethoxyphenyl)-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide](/img/structure/B2545998.png)